4-Tert-butylpiperidin-1-amine dihydrochloride
Overview
Description
4-Tert-butylpiperidin-1-amine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol. It is a derivative of piperidine, featuring a tert-butyl group attached to the nitrogen atom of the piperidine ring, and is commonly used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylpiperidin-1-amine dihydrochloride typically involves the following steps:
Piperidine Derivation: Piperidine is reacted with tert-butyl chloride in the presence of a strong base such as sodium hydride (NaH) to form tert-butylpiperidine.
Amination: The tert-butylpiperidine is then subjected to amination using ammonia or an ammonium salt under elevated temperatures and pressures.
Dihydrochloride Formation: The resulting amine is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylpiperidin-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed to reduce the amine group.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
N-oxide: Formed through oxidation reactions.
Reduced Amine: Formed through reduction reactions.
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Tert-butylpiperidin-1-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-tert-butylpiperidin-1-amine dihydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways involved in biological processes. For example, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-Tert-butylpiperidin-1-amine dihydrochloride is similar to other piperidine derivatives, such as:
Piperidine: The parent compound without the tert-butyl group.
N-ethylpiperidine: A piperidine derivative with an ethyl group instead of tert-butyl.
N-methylpiperidine: A piperidine derivative with a methyl group instead of tert-butyl.
Uniqueness: The presence of the tert-butyl group in this compound provides increased steric hindrance and stability compared to other piperidine derivatives, making it unique in its chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
4-tert-butylpiperidin-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-4-6-11(10)7-5-8;;/h8H,4-7,10H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGUVILUYTTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.